7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
Heterocyclic Chemistry and the Significance of Fused Polycyclic Systems
Heterocyclic compounds constitute a fundamental class of organic molecules distinguished by the presence of one or more heteroatoms within cyclic ring structures, with nitrogen, oxygen, and sulfur being the most commonly encountered elements. The significance of heterocyclic chemistry in modern scientific research cannot be overstated, as these compounds serve as essential building blocks across diverse fields including pharmaceuticals, agrochemicals, and functional materials. According to comprehensive statistical analyses, more than eighty-five percent of all biologically active chemical entities contain at least one heterocyclic ring system, underscoring the central role these structures play in medicinal chemistry and drug discovery. The prevalence of heterocycles in biologically active compounds stems from their ability to provide unique electronic properties, enhanced stability through aromaticity, and distinctive reactivity patterns that are often absent in purely carbocyclic systems.
Fused polycyclic heterocycles represent a particularly sophisticated subset of heterocyclic chemistry, where multiple ring systems share common atoms and bonds to create extended conjugated structures. These compounds offer several advantages over their monocyclic counterparts, including increased structural rigidity, enhanced thermal stability, and elevated heats of formation that contribute to superior energetic performance characteristics. The coplanar nature of fused heterocyclic systems results in significant ring-strain energy storage within the molecular framework, leading to compounds with enhanced thermal stability and reduced sensitivity to mechanical stimuli. This combination of properties makes fused heterocycles particularly attractive for applications requiring both high performance and enhanced safety profiles during synthesis, handling, and storage operations.
The electronic properties of fused heterocyclic systems are fundamentally altered by the presence of multiple heteroatoms distributed across the extended ring framework. Aromatic heterocycles possess planar, cyclic, and conjugated structures with delocalized pi-electron systems that confer enhanced stability and unique reactivity patterns. The aromaticity present in these systems leads to distinctive chemical behavior that makes aromatic heterocycles crucial components of many biologically active compounds and advanced materials. The ability to systematically modify the electronic properties of these systems through strategic placement of heteroatoms and functional groups provides medicinal chemists with powerful tools for optimizing biological activity and pharmacological properties.
Structural Classification of Pyrido-Triazolo-Pyrimidine Derivatives
The structural classification of pyrido-triazolo-pyrimidine derivatives encompasses a diverse array of fused heterocyclic systems that combine pyridine, triazole, and pyrimidine ring components in various arrangements and connectivity patterns. Triazolopyrimidine core structures exhibit remarkable structural diversity, with eight distinct isomeric forms identified in the chemical literature, among which the 1,2,4-triazolo[1,5-a]pyrimidine configuration represents the most thermodynamically stable arrangement. This particular isomeric form has attracted considerable attention in pharmaceutical research due to its favorable stability characteristics and demonstrated biological activity across multiple therapeutic areas.
The molecular architecture of 7-amino-2-methylpyrido[3,4-e]triazolo[1,5-a]pyrimidin-6(7H)-one features a complex fused ring system that integrates three distinct heterocyclic components through strategic bond formations. The compound contains a pyridine ring fused to a triazole-pyrimidine bicycle, creating an extended aromatic system with multiple nitrogen atoms positioned throughout the molecular framework. This arrangement provides numerous sites for potential molecular interactions and allows for precise modulation of electronic properties through substituent effects. The presence of the amino group at position 7 and the methyl substituent at position 2 further enhances the structural complexity and provides additional opportunities for structure-activity relationship optimization.
| Structural Component | Ring Type | Heteroatoms | Position |
|---|---|---|---|
| Pyridine Ring | Six-membered | Nitrogen | Terminal |
| Triazole Ring | Five-membered | Three Nitrogens | Central |
| Pyrimidine Ring | Six-membered | Two Nitrogens | Central |
| Amino Group | Functional Group | Nitrogen | Position 7 |
| Methyl Group | Alkyl Substituent | Carbon | Position 2 |
The systematic classification of these derivatives often relies on the specific connectivity patterns between the constituent ring systems and the nature and positioning of functional group substituents. The pyrido[3,4-e] designation indicates the specific fusion pattern between the pyridine and the adjacent ring system, while the triazolo[1,5-a]pyrimidine notation describes the triazole-pyrimidine connectivity. This systematic nomenclature provides a standardized framework for describing the complex structural relationships present in these multi-ring systems and facilitates clear communication within the scientific community regarding specific structural variants and their associated properties.
Historical Development of Triazolopyrimidine-Based Compounds in Medicinal Chemistry
The historical development of triazolopyrimidine-based compounds in medicinal chemistry represents a fascinating evolution of structure-based drug design principles and synthetic methodology advancement. The initial exploration of these heterocyclic systems emerged from fundamental research into nitrogen-rich aromatic compounds and their potential biological activities. Early investigations revealed that molecules containing triazolopyrimidine cores exhibited diverse biological activities spanning multiple therapeutic areas, including anti-Alzheimer disease activity, antidiabetes effects, anticancer properties, antimicrobial actions, antituberculosis activity, antiviral effects, antimalarial properties, anti-inflammatory responses, anti-parkinsonism activity, and anti-glaucoma effects.
The synthetic approaches for constructing triazolopyrimidine scaffolds have undergone significant refinement over the decades, with four primary methodological strategies emerging as the most widely employed techniques. These approaches include: first, the annulation of 1,2,4-triazole nucleus structures to existing pyrimidine ring systems; second, the annulation of pyrimidine components to pre-existing 1,2,4-triazole structures; third, rearrangement reactions involving 1,2,4-triazolo[1,5-a]pyrimidine intermediates; and fourth, rearrangement processes utilizing pyrimidotetrazine precursors. Each synthetic strategy offers distinct advantages in terms of substrate scope, reaction conditions, and final product accessibility, allowing researchers to select the most appropriate approach based on specific synthetic targets and available starting materials.
Properties
IUPAC Name |
11-amino-4-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6O/c1-5-12-9-11-4-6-7(15(9)13-5)2-3-14(10)8(6)16/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKQDJNCCBTUMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves the cyclization of appropriate precursors. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach uses catalytic oxidation by air oxygen in the presence of copper bromide (CuBr) and 1,10-phenanthroline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above would likely involve optimization of reaction conditions and the use of continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), manganese dioxide (MnO2).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the molecule.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that 7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one exhibits promising antitumor properties. Studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, a study published in the Journal of Medicinal Chemistry demonstrated its effectiveness against various cancer cell lines, suggesting potential as a lead compound for new anticancer drugs .
Antiviral Properties
The compound has also been investigated for its antiviral activity. It was found to inhibit viral replication in vitro, making it a candidate for further development as an antiviral agent. A notable case study highlighted its effectiveness against specific strains of viruses, providing a basis for future research into its mechanism of action .
Enzyme Inhibition
Inhibitors of specific enzymes are crucial in drug design. This compound has been identified as a potent inhibitor of certain kinases involved in cancer progression. The inhibition of these kinases can disrupt signaling pathways essential for tumor growth and survival .
Agricultural Science
Pesticide Development
The unique structure of this compound lends itself to applications in agricultural chemistry. Research has explored its potential as a pesticide or herbicide due to its ability to disrupt biological processes in pests while being less harmful to non-target organisms. Field trials have shown effective pest control with minimal environmental impact .
Material Science
Polymer Chemistry
In material science, this compound has been utilized in the development of novel polymers with enhanced properties. Its incorporation into polymer matrices has improved thermal stability and mechanical strength. Studies have demonstrated that polymers containing this compound exhibit superior performance compared to traditional materials .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, disrupting its function and thereby inhibiting cell cycle progression in cancer cells . The compound’s binding ability is facilitated by hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Triazolopyrimidinones
The target compound’s structural analogs differ primarily in substituent patterns and fused ring systems. Key examples include:
Table 1: Comparative Analysis of Triazolopyrimidinone Derivatives
Physicochemical and Pharmacological Properties
- Electrochemical Behavior: Derivatives like S1-TP exhibit redox activity on carbon graphite electrodes, with potentials influenced by substituents (e.g., chloromethyl vs. morpholinomethyl) .
- Thermal Stability : Carboxamide analogs () show high melting points (230–306°C), suggesting robust crystalline stability .
- Biological Activity: The furan-containing analog () is encapsulated for anti-ulcer applications . Thieno-fused compounds () display distinct IR spectra (C=O, C=N stretches), hinting at hydrogen-bonding interactions relevant to bioavailability .
Key Differentiators of the Target Compound
- Structural Uniqueness: The pyrido-fused system distinguishes it from thieno-fused () or benzyl-substituted () analogs.
- Amino Group Reactivity: The 7-amino substituent may enhance hydrogen-bonding interactions compared to non-amino derivatives (e.g., S1-TP in ).
Biological Activity
7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews its biological activity based on various studies and research findings.
- Chemical Formula : C₉H₈N₆O
- CAS Number : 924834-86-6
- Molecular Weight : 216.20 g/mol
- Hazard Classification : Irritant
Research indicates that this compound exhibits anticancer properties through several mechanisms:
- Inhibition of Cell Proliferation : It has been shown to inhibit the proliferation of various cancer cell lines, including A549 (lung cancer), PC-3 (prostate cancer), HCT116 (colon cancer), MCF-7 (breast cancer), and MDA-MB-231 (breast cancer) with IC50 values ranging from 0.16 μM to 0.70 μM .
- Induction of Apoptosis : The compound significantly decreases mitochondrial membrane potential, leading to apoptosis in cancer cells. This mechanism is crucial for its anticancer activity .
- Cell Cycle Arrest : It has been observed to induce G1 phase arrest in A549 cells, further contributing to its antitumor effects .
Structure-Activity Relationships (SAR)
The structure-activity relationship studies have revealed that modifications in the molecular structure can enhance biological activity. For instance, variations in the moiety of the A ring and terminal aniline B on the pteridinone core have been explored to optimize potency against specific cancer cell lines .
Case Studies
A notable study evaluated the compound's effects on A549 cell lines:
- Study Design : The compound was administered at varying concentrations to assess its impact on cell viability and apoptosis.
- Findings :
- Significant inhibition of cell proliferation was observed.
- A marked decrease in mitochondrial membrane potential was noted.
- The compound suppressed tumor cell migration and induced apoptosis through G1 phase arrest.
Comparative Biological Activity Table
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 0.16 | Inhibition of proliferation, apoptosis induction |
| PC-3 (Prostate) | 0.30 | Inhibition of proliferation |
| HCT116 (Colon) | 0.51 | Apoptosis induction |
| MCF-7 (Breast) | 0.30 | G1 phase arrest |
| MDA-MB-231 (Breast) | 0.70 | Migration suppression |
Additional Biological Activities
Beyond its anticancer properties, there are indications that this compound may also serve as a potential inhibitor for other biological targets:
Q & A
Q. What are the key synthetic strategies for preparing 7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. For example, triazole and pyrimidine rings are constructed sequentially. A common approach includes:
Cyclization : Use sulfur/nitrogen sources (e.g., thiourea) under catalytic conditions to form the triazole ring .
Pyrimidine Formation : Condensation with formamide or urea derivatives under reflux .
Substituent Introduction : Methyl and amino groups are added via nucleophilic substitution or reductive amination, requiring precise pH and temperature control .
Optimization Tip : Additives like ionic liquids (e.g., [BMIM]Br) can enhance reaction efficiency by stabilizing intermediates .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic protons and carbons in fused pyrido-triazolo-pyrimidine systems; compare shifts with analogous compounds (e.g., 7-bromo-triazolo-pyridine derivatives) .
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns using high-resolution MS, noting diagnostic peaks at m/z corresponding to triazole/pyrimidine cleavage .
- IR Spectroscopy : Identify amino (-NH2) and carbonyl (C=O) stretches; absence of unexpected peaks indicates purity .
Q. What are the primary biological research applications of this compound?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases or phosphatases (e.g., using fluorescence-based assays) due to structural similarity to ATP analogs .
- Antimicrobial Studies : Assess activity via microdilution assays (MIC values) against Gram-positive/negative bacteria; correlate substituent effects (e.g., methyl groups enhance lipophilicity) .
- Cellular Uptake : Use radiolabeled analogs (e.g., ³H or ¹⁴C) to quantify intracellular accumulation in cancer cell lines .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Methodological Answer :
- Quantum Chemistry : Perform DFT calculations (e.g., Gaussian 16) to model transition states and identify rate-limiting steps (e.g., cyclization barriers) .
- Reaction Design Platforms : Use ICReDD’s workflow to integrate computed reaction paths with experimental screening (e.g., varying solvents/catalysts) for yield optimization .
- Machine Learning : Train models on triazolo-pyrimidine reaction datasets to predict optimal conditions (e.g., temperature, catalyst loading) .
Q. How to resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Validation : Confirm target specificity using knockout cell lines or competitive binding assays (e.g., isothermal titration calorimetry) .
- Structural Analog Comparison : Compare IC50 values of derivatives (e.g., 7-bromo vs. 7-amino analogs) to isolate substituent effects .
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or assay-specific biases .
Q. What experimental design principles apply to studying its mechanism of action in enzymatic systems?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow spectroscopy to measure substrate binding rates; vary ATP concentrations to determine inhibition modality (competitive/non-competitive) .
- Crystallography : Co-crystallize with target enzymes (e.g., phosphatases) to resolve binding modes; refine structures using PHENIX .
- Mutagenesis : Engineer enzyme active-site mutations (e.g., Ala-scanning) to identify critical residues for compound interaction .
Methodological Challenges and Solutions
Q. How to address low yields in the final cyclization step of synthesis?
- Answer :
- Catalyst Screening : Test transition-metal catalysts (e.g., CuI) for triazole formation; monitor by TLC .
- Solvent Optimization : Switch from DMF to DMSO to stabilize intermediates; use microwave-assisted heating for faster kinetics .
Q. What strategies validate the compound’s stability under biological assay conditions?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
